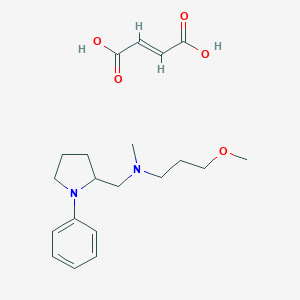
3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which contributes to its distinct properties and functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include methoxypropylamine, phenylpyrrolidine, and methylating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactors. These reactors offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactors also enhances the sustainability of the production process by minimizing waste and energy consumption .
化学反应分析
Types of Reactions
3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered functional groups.
科学研究应用
3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various purposes.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its effects on neurological pathways and its use in drug development.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
作用机制
The mechanism of action of 3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as neurotransmission, signal transduction, and metabolic regulation .
相似化合物的比较
Similar Compounds
Similar compounds to 3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate include:
3-Methoxypropylamine: Known for its use as a corrosion inhibitor and building block in pharmaceutical applications.
Phenylpyrrolidine derivatives: These compounds share structural similarities and are used in various chemical and biological studies.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry.
属性
CAS 编号 |
142469-88-3 |
|---|---|
分子式 |
C16H26N2O.C4H4O4 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;3-methoxy-N-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C16H26N2O.C4H4O4/c1-17(11-7-13-19-2)14-16-10-6-12-18(16)15-8-4-3-5-9-15;5-3(6)1-2-4(7)8/h3-5,8-9,16H,6-7,10-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
FAWVQHAGGIVZMF-WLHGVMLRSA-N |
SMILES |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
手性 SMILES |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
同义词 |
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fum arate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















